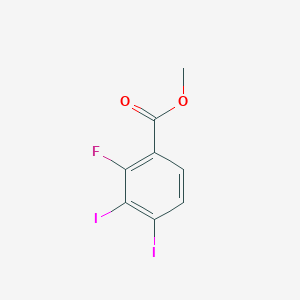

Methyl 3,4-diiodo-2-fluorobenzoate

Description

Methyl 3,4-diiodo-2-fluorobenzoate is a halogenated methyl ester derivative of benzoic acid, characterized by iodine substituents at the 3- and 4-positions and a fluorine atom at the 2-position of the aromatic ring. This structural configuration imparts unique electronic and steric properties, distinguishing it from simpler methyl benzoates.

Properties

Molecular Formula |

C8H5FI2O2 |

|---|---|

Molecular Weight |

405.93 g/mol |

IUPAC Name |

methyl 2-fluoro-3,4-diiodobenzoate |

InChI |

InChI=1S/C8H5FI2O2/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3H,1H3 |

InChI Key |

LRMJYEQLNHIRPG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)I)I)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 3,4-diiodo-2-fluorobenzoate typically involves the iodination and fluorination of methyl benzoate derivatives. One common method includes the following steps:

Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Methyl 3,4-diiodo-2-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.

Reduction Reactions: The compound can be reduced to form diiodofluorobenzene derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the methyl ester group can yield carboxylic acid derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Methyl 3,4-diiodo-2-fluorobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high refractive index or unique electronic characteristics

Mechanism of Action

The mechanism by which Methyl 3,4-diiodo-2-fluorobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of iodine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain biological targets. The pathways involved may include halogen bonding, hydrogen bonding, and hydrophobic interactions, which contribute to the compound’s overall activity .

Comparison with Similar Compounds

Methyl Salicylate

- Structure : Methyl ester of 2-hydroxybenzoic acid.

- Key Properties : Low vapor pressure (0.11 hPa at 25°C), used in fragrances and topical analgesics .

- Comparison : The absence of halogens in methyl salicylate results in lower molecular weight and higher volatility compared to the iodinated and fluorinated target compound.

Metsulfuron Methyl Ester

- Structure : Methyl ester with a sulfonylurea group and methoxy-triazine substituents .

- Key Properties : Herbicidal activity due to inhibition of acetolactate synthase.

- Comparison : Unlike the target compound, metsulfuron’s bioactivity stems from its sulfonylurea moiety rather than halogen substituents.

Ethyl 3-Amino-4,4-Dicyanobut-3-Enoate

- Structure: Ethyl ester with cyano and amino groups .

- Key Properties : Intermediate in synthetic organic chemistry.

Physicochemical Properties

*Estimated properties based on halogenation trends: Iodine increases molecular weight and lipophilicity, while fluorine enhances electronic withdrawal.

Substituent Effects

- Halogenation: The 3,4-diiodo and 2-fluoro substituents in the target compound likely reduce solubility in polar solvents compared to non-halogenated analogs like methyl salicylate. Iodine’s heavy atom effect may also make it useful in radiopharmaceuticals or as a catalyst in cross-coupling reactions .

Biological Activity

Methyl 3,4-diiodo-2-fluorobenzoate is a halogenated organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of iodine and fluorine substituents on a benzoate structure. The unique combination of these halogens can significantly influence the compound's reactivity and biological activity. The molecular formula is C9H7I2FO2, and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves halogenation reactions on the benzoate precursor. Various synthetic routes have been explored, emphasizing the importance of controlling reaction conditions to optimize yield and purity.

This compound interacts with biological systems primarily through enzyme inhibition and receptor modulation. The presence of iodine and fluorine enhances its binding affinity to specific biological targets, which may include:

- Enzymes : Inhibition of enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity that can affect signaling pathways.

The compound's mechanism may involve halogen bonding , hydrogen bonding , and hydrophobic interactions , contributing to its overall biological effects .

Pharmacological Evaluations

Recent studies have evaluated the pharmacological potential of this compound in various contexts:

- Anti-inflammatory Activity : In a study assessing anti-inflammatory effects, compounds similar to this compound exhibited significant inhibition of carrageenan-induced paw edema in animal models .

- Anticancer Properties : Research indicates that halogenated benzoates can exhibit cytotoxic effects on cancer cell lines. This compound has been investigated for its potential to inhibit tumor growth through various mechanisms .

Case Studies

Several case studies highlight the compound's biological activity:

- Study on Enzyme Inhibition : A study demonstrated that this compound inhibited specific enzymes involved in cancer progression, suggesting its potential as a therapeutic agent .

- Receptor Binding Studies : Investigations into receptor interactions revealed that the compound could modulate P2X7 receptor activity, which plays a role in neuroinflammation .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.